1-Chloro-2,6-naphthyridine

Descripción general

Descripción

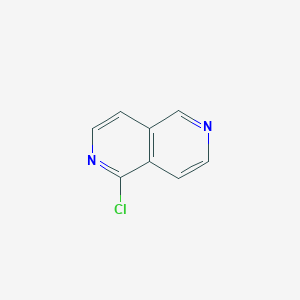

1-Chloro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are nitrogen-containing heterocycles that are analogs of naphthalene, with nitrogen atoms replacing carbon atoms in the ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-naphthyridine can be synthesized through various methods. One common approach involves the chlorination of 2,6-naphthyridine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the cyclization of appropriate precursors, such as 2-chloronicotinic acid, in the presence of dehydrating agents like polyphosphoric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Análisis De Reacciones Químicas

Cobalt-Catalyzed Alkylation

1-Chloro-2,6-naphthyridine undergoes efficient alkylation with Grignard reagents under cobalt catalysis. For example:

-

Reaction with 2-phenylethylmagnesium bromide in THF at 25°C (5% CoCl₂, 30 min) yields 1-phenethyl-2,6-naphthyridine in 82% yield .

-

Methylation using MeMgCl proceeds quantitatively (98% yield ) under similar conditions .

Table 1: Representative Alkylation Reactions

| Grignard Reagent | Product | Yield | Conditions |

|---|---|---|---|

| PhCH₂CH₂MgBr | 1-Phenethyl derivative | 82% | CoCl₂ (5%), THF, 25°C |

| MeMgCl | 1-Methyl derivative | 98% | CoCl₂ (5%), THF, 25°C |

Amination and Hydrazination

-

Treatment with excess hydrazine in dioxane (125°C, 1 hr) produces 1,3-dihydrazino-2,6-naphthyridine (86% yield ) .

-

Primary and secondary amines substitute the chlorine atom at position 1 under mild conditions (Cs₂CO₃, DMF, 80°C) .

Alkoxylation

-

Methoxylation occurs via reaction with NaOMe in methanol under reflux, yielding 1-methoxy-2,6-naphthyridine .

Stille Cross-Coupling

This compound participates in Stille couplings with organostannanes:

-

Reaction with 2-(2-thienyl)-6-tributylstannylpyridine (Pd(PPh₃)₄, DMF, 100°C) forms bis-2,6-(2-thienyl)pyridinyl-1,5-naphthyridine .

-

Yields for such couplings range from 60–75% , depending on steric and electronic factors .

Halogen Exchange Reactions

Chlorine at position 1 can be replaced by other halogens:

-

Bromination using POBr₃ at 150°C affords 1-bromo-2,6-naphthyridine .

-

Iodination requires harsher conditions (HI, H₃PO₄, 180°C) but achieves moderate yields (~50% ) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the chlorine atom, yielding 2,6-naphthyridine (53% yield ) . This pathway is critical for synthesizing unsubstituted naphthyridine cores.

Cyclization and Ring Expansion

While less common, this compound participates in cycloadditions:

-

Reaction with dienophiles like maleic anhydride forms fused polycyclic systems, though yields are variable (30–60% ) .

Functional Group Compatibility

The chlorine atom exhibits orthogonal reactivity to other positions:

-

Electrophilic substitution (e.g., nitration, sulfonation) occurs preferentially at positions 3 and 7 due to the electron-withdrawing effect of the nitrogen atoms .

-

Suzuki-Miyaura couplings at position 4 proceed without affecting the C1-Cl bond .

Key Challenges and Opportunities

-

Steric hindrance : Bulky substituents at position 1 reduce coupling efficiency .

-

Regioselectivity : Competing reactions at other positions require careful optimization of catalysts and solvents .

-

Emerging methods : Photo- and electrochemical activation could enable milder reaction conditions for sensitive substrates .

Aplicaciones Científicas De Investigación

1-Chloro-2,6-naphthyridine is a chemical compound with diverse applications in various scientific fields, including pharmaceuticals, materials science, and chemical synthesis [1, 4]. Naphthyridines, in general, exhibit a wide range of biological activities, such as antibacterial, antiparasitic, antiviral, and anti-inflammatory properties, making them valuable in drug development .

Scientific Research Applications

Pharmaceutical Applications

- Antibacterial Agents Naphthyridine derivatives, including this compound, have demonstrated antibacterial activity against various strains of bacteria . For example, some 2-chloro-1,8-naphthyridine derivatives have shown activity against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus, including ciprofloxacin-resistant strains .

- Antiviral Research Chlorinated naphthyridines have been used in the development of novel anti-Ebola virus pharmacophores . These compounds can be modified through nucleophilic substitution reactions to create alkylamino-substituted compounds with antiviral properties .

- Antiparasitic Applications Naphthyridine derivatives have been evaluated for their in vitro activity against Leishmania infantum. Polycyclic derivatives of 1,8-naphthyridine, in particular, have shown significant activity against leishmaniasis, highlighting their potential in treating parasitic infections .

Agrochemicals and Pesticides

1-Chloro-2,7-naphthyridin-1(2H)-one can be used as a precursor in the synthesis of herbicides, insecticides, and fungicides, which protect crops from pests and diseases .

Materials Science

- Conducting Polymers 6-chloro-2,7-naphthyridin-1(2H)-one is used in the synthesis of conducting polymers, which are used in electronic devices and solar cells . It can act as a precursor for polyphenylene vinylene, a conducting polymer with good electrical conductivity .

- Lubricants and Energy Storage 6-chloro-2,7-naphthyridin-1(2H)-one can be used to synthesize lubricants like greases and oils for industrial applications and in energy storage devices like batteries and supercapacitors .

Chemical Synthesis

- Building Block 6-chloro-2,7-naphthyridin-1(2H)-one serves as a building block for synthesizing various organic compounds due to its unique properties, making it a versatile molecule in chemical synthesis .

- Dyes and Pigments 6-chloro-2,7-naphthyridin-1(2H)-one is used in the production of dyes and pigments. Azo dyes synthesized from this compound exhibit good color fastness and excellent light fastness, making them suitable for various applications .

- Ligands for Metal Coordinated Complexes Naphthyridine derivatives have gained attention as ligands for metal-coordinated complexes with metal ions such as Cu, Au, Zn, Mo, Re, Hg, Fe, Co, Ni, Ru, Rh, Pd, Pt, Eu, and Tr .

Table of Applications

Mecanismo De Acción

The mechanism of action of 1-chloro-2,6-naphthyridine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, enhancing the compound’s binding affinity and specificity. Additionally, the naphthyridine core can intercalate with DNA or RNA, disrupting their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

1-Chloro-2,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.

1,6-Naphthyridine: Known for its anticancer and antiviral properties, with a different arrangement of nitrogen atoms in the ring.

2,7-Naphthyridine: Used in materials science and medicinal chemistry, with unique electronic properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

1-Chloro-2,6-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of chlorine in the 1-position significantly influences its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound derivatives:

- Antibacterial Activity : Research indicates that various naphthyridine derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain derivatives showed higher efficacy than standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : The compound also displays antifungal properties, with some derivatives showing effectiveness comparable to established antifungal agents against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Compound A | Antibacterial | S. aureus, E. coli | |

| Compound B | Antifungal | C. albicans | |

| Compound C | Antimicrobial | Multiple strains |

Anticancer Activity

This compound has shown promising results in anticancer research:

- Mechanism of Action : Studies suggest that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which also plays a role in cancer cell proliferation. The inhibition of this enzyme leads to reduced growth of cancer cells .

- In Vitro Studies : Various in vitro assays have indicated that naphthyridine derivatives can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

Case Study: Efficacy Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : Derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for various other biological activities:

Propiedades

IUPAC Name |

1-chloro-2,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXOMIPBUWDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512280 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-78-0 | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80935-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.